5-Methyl-5H-imidazo[4,5-c]pyridine
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Overview
Description
5-Methyl-5H-imidazo[4,5-c]pyridine is a heterocyclic compound that consists of an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Methyl-5H-imidazo[4,5-c]pyridine involves the reaction of 5-methyl-3,4-diaminopyridine with formic acid. The reaction mixture is boiled under reflux for several hours, leading to the formation of the desired compound . Another approach involves the use of various catalysts to facilitate the cyclization of appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms or the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and organometallic reagents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridines, oxo derivatives, and hydrogenated compounds .
Scientific Research Applications
5-Methyl-5H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-5H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as GABA A receptors. By acting as a positive allosteric modulator, it enhances the receptor’s response to the neurotransmitter GABA, leading to various therapeutic effects . Additionally, it can inhibit enzymes like aromatase, contributing to its anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[4,5-b]pyridine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyridine
Uniqueness
5-Methyl-5H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and its ability to modulate GABA A receptors. This distinguishes it from other imidazopyridine derivatives, which may have different biological activities and therapeutic potentials .
Properties
CAS No. |
105942-37-8 |
---|---|
Molecular Formula |
C7H7N3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
5-methylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C7H7N3/c1-10-3-2-6-7(4-10)9-5-8-6/h2-5H,1H3 |
InChI Key |
OLLVRSDJSNWLTI-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=NC=NC2=C1 |
Canonical SMILES |
CN1C=CC2=NC=NC2=C1 |
Synonyms |
5H-Imidazo[4,5-c]pyridine,5-methyl-(9CI) |
Origin of Product |
United States |
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